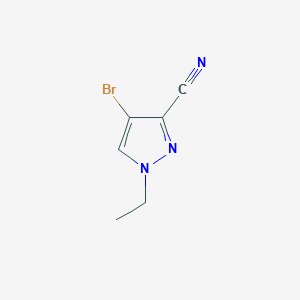

4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrN3 |

|---|---|

Molecular Weight |

200.04 g/mol |

IUPAC Name |

4-bromo-1-ethylpyrazole-3-carbonitrile |

InChI |

InChI=1S/C6H6BrN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2H2,1H3 |

InChI Key |

YZQHTTUEHVAXJU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)C#N)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1 Ethyl 1h Pyrazole 3 Carbonitrile

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems wikipedia.orgmasterorganicchemistry.com. In the case of the pyrazole ring, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. This is demonstrated by procedures for the synthesis of 4-bromopyrazoles, which typically proceed via direct bromination of the unsubstituted pyrazole core researchgate.net.

For 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile, the C4 position is already occupied by a bromine atom. This significantly deactivates the pyrazole ring towards further electrophilic substitution. The combined electron-withdrawing effects of the bromine atom and the C3-carbonitrile group reduce the nucleophilicity of the ring system. Consequently, any further electrophilic attack would be expected to occur at the C5 position, but this would require harsh reaction conditions. Standard electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions are generally not expected to proceed under mild conditions due to the deactivated nature of the pyrazole ring.

Nucleophilic Substitution Reactions and Transformations

The reactivity of this compound towards nucleophiles can be considered at two primary sites: the C4-bromine and the C3-nitrile group.

Nucleophilic aromatic substitution (SNAr) of the bromine atom is a plausible, though challenging, transformation. The pyrazole ring is an electron-rich heterocycle, which generally disfavors SNAr. However, the presence of the strongly electron-withdrawing nitrile group at the adjacent C3 position can facilitate this reaction by stabilizing the intermediate Meisenheimer complex.

The carbonitrile functional group itself is susceptible to a variety of nucleophilic transformations. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid, or the amide intermediate. Furthermore, the nitrile group is a valuable precursor for the synthesis of other heterocyclic systems. For instance, related pyrazole carbonitriles have been used to construct fused pyrazolo[1,5-a]pyrimidine systems through condensation reactions with β-dicarbonyl compounds or their enamine equivalents mdpi.comekb.egekb.eg. This highlights the utility of the nitrile moiety as a synthetic handle for further molecular elaboration.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound makes it an ideal substrate for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions provide powerful and efficient methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the palladium-catalyzed reaction of an organohalide with an organoboron compound researchgate.net. Bromopyrazoles are effective substrates in Suzuki couplings, allowing for the introduction of various aryl, heteroaryl, and vinyl substituents. acs.orgrsc.org Studies on related 4-bromopyrazoles have shown that they readily participate in these transformations, although they can be slightly less reactive than their 3-bromo isomers nih.gov.

The reaction of this compound with a variety of boronic acids or esters is expected to proceed efficiently. Typical catalytic systems involve a palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine ligand such as XPhos or SPhos. A base, commonly potassium carbonate or potassium phosphate, is required to facilitate the transmetalation step nih.govresearchgate.net. A potential side reaction in the coupling of N-H pyrazoles is hydro-dehalogenation; however, the N1-ethyl group on the target compound mitigates this issue acs.orgresearchgate.net.

| Coupling Partner (R-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 1-Ethyl-4-phenyl-1H-pyrazole-3-carbonitrile |

| Thiophen-3-ylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 1-Ethyl-4-(thiophen-3-yl)-1H-pyrazole-3-carbonitrile |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 1-Ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile |

| (E)-Styrylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 1-Ethyl-4-((E)-styryl)-1H-pyrazole-3-carbonitrile |

The Stille coupling involves the palladium-catalyzed reaction between an organohalide and an organostannane reagent wikipedia.orgorganic-chemistry.org. This reaction is known for its tolerance of a wide array of functional groups, including nitriles, making it highly suitable for the derivatization of this compound researchgate.netnih.gov. The primary disadvantage is the toxicity of the organotin reagents and byproducts organic-chemistry.org.

The reaction mechanism proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination nrochemistry.com. A variety of organostannanes, including aryl, heteroaryl, vinyl, and alkyl stannanes, can be coupled. The choice of palladium catalyst and ligands, such as triphenylphosphine (PPh₃) or triphenylarsine (AsPh₃), can influence the reaction efficiency. Additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are often used to accelerate the transmetalation step harvard.edu.

| Organostannane (R-SnBu₃) | Catalyst | Additive | Solvent | Expected Product |

|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | None | Toluene | 1-Ethyl-4-phenyl-1H-pyrazole-3-carbonitrile |

| Tributyl(furan-2-yl)stannane | PdCl₂(PPh₃)₂ | CuI | DMF | 1-Ethyl-4-(furan-2-yl)-1H-pyrazole-3-carbonitrile |

| Tributyl(vinyl)stannane | Pd₂(dba)₃ / P(furyl)₃ | None | THF | 1-Ethyl-4-vinyl-1H-pyrazole-3-carbonitrile |

| (Ethynyl)tributylstannane | Pd(PPh₃)₄ | LiCl | Dioxane | 1-Ethyl-4-ethynyl-1H-pyrazole-3-carbonitrile |

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes wikipedia.orgorganic-chemistry.org. This method provides a powerful route for forming C-C bonds, particularly with aryl and vinyl halides jk-sci.com. While highly effective, a key limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which restricts its tolerance for sensitive functional groups such as esters and nitriles jk-sci.com.

In the case of this compound, the Grignard reagent could potentially react with the nitrile group in a competing side reaction. However, careful selection of reaction conditions, such as low temperatures and the use of specific nickel-N-heterocyclic carbene (NHC) catalysts, has been shown to enable the coupling of substrates bearing such functional groups nih.govnih.gov. The reaction is typically carried out in ethereal solvents like THF or diethyl ether wikipedia.org.

| Grignard Reagent (R-MgBr) | Catalyst | Solvent | Temperature | Expected Product |

|---|---|---|---|---|

| Phenylmagnesium bromide | NiCl₂(dppe) | THF | 0 °C to RT | 1-Ethyl-4-phenyl-1H-pyrazole-3-carbonitrile |

| Methylmagnesium bromide | PdCl₂(dppf) | Et₂O | 0 °C | 1-Ethyl-4-methyl-1H-pyrazole-3-carbonitrile |

| Vinylmagnesium bromide | NiCl₂(dmpe) | THF | -10 °C | 1-Ethyl-4-vinyl-1H-pyrazole-3-carbonitrile |

| Thiophen-2-ylmagnesium bromide | Ni(acac)₂ / IPr·HCl | THF | RT | 1-Ethyl-4-(thiophen-2-yl)-1H-pyrazole-3-carbonitrile |

The Hiyama coupling employs an organosilane as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organic halide organic-chemistry.orgwikipedia.org. A key feature of this reaction is the activation of the relatively inert C-Si bond, which is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base organic-chemistry.orgmdpi.com. Organosilanes are appealing reagents due to their low toxicity, stability, and ease of handling mdpi.com.

The reaction is compatible with a range of functional groups, although the use of fluoride activators can be problematic if the substrate contains silyl-based protecting groups wikipedia.org. To circumvent this, fluoride-free methods, such as the Hiyama-Denmark protocol using organosilanols and a base, have been developed organic-chemistry.org. This compound is expected to be a suitable substrate for Hiyama coupling with various aryl, heteroaryl, and vinyl silanes, providing a fluoride-conscious alternative to other cross-coupling methods for constructing complex molecules nih.govchemrevlett.com.

| Organosilane | Catalyst | Activator | Solvent | Expected Product |

|---|---|---|---|---|

| Phenyltrimethoxysilane | Pd(OAc)₂ / SPhos | TBAF | THF | 1-Ethyl-4-phenyl-1H-pyrazole-3-carbonitrile |

| (4-Pyridyl)triethoxysilane | PdCl₂(PPh₃)₂ | TASF | Dioxane | 1-Ethyl-4-(pyridin-4-yl)-1H-pyrazole-3-carbonitrile |

| Triethoxy(vinyl)silane | Pd₂(dba)₃ | TBAF | DMF | 1-Ethyl-4-vinyl-1H-pyrazole-3-carbonitrile |

| Dimethyl(phenyl)silanol | [Pd(allyl)Cl]₂ | KOSiMe₃ (base) | Toluene | 1-Ethyl-4-phenyl-1H-pyrazole-3-carbonitrile |

Hydride Reduction Reactions of the Nitrile Group

Detailed experimental studies specifically documenting the hydride reduction of the nitrile group in this compound are not extensively available in the reviewed scientific literature. In principle, the nitrile functionality can be reduced to a primary amine using common hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst. The expected product of such a reaction would be (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine. The reaction would likely proceed via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by workup to yield the amine. However, without specific experimental data, reaction conditions and yields for this particular substrate remain hypothetical.

Grignard Reaction Pathways with this compound

Investigations into the Grignard reaction pathways involving this compound are not well-documented in publicly accessible research. Generally, a Grignard reagent could react with the nitrile group to form a ketone after hydrolysis. Alternatively, halogen-metal exchange between the C-Br bond and a Grignard reagent could occur, forming a pyrazolyl Grignard reagent, which could then be used in subsequent reactions. For instance, it is known that related compounds like 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be converted to Grignard reagents. arkat-usa.org However, the specific outcomes, regioselectivity, and reaction conditions for this compound have not been specifically reported.

Ritter Reaction Mechanisms Involving the Nitrile Functionality

Specific applications of the Ritter reaction, which transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid, have not been reported for this compound. The mechanism involves the formation of a carbocation from an alcohol or alkene, which is then attacked by the nitrogen of the nitrile group to form a nitrilium ion. Subsequent hydrolysis yields the amide. While this is a general reaction for nitriles, its applicability and mechanism for this specific halogenated pyrazole derivative have not been experimentally verified in the available literature.

Thorpe-Ziegler Reaction Applications in Pyrazole Chemistry

The Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis, is conceptually not directly applicable to this compound as it is a mononitrile. This reaction requires a molecule with two nitrile groups that can cyclize. Therefore, there are no reported applications of this reaction starting with the title compound.

General Substitution and Elimination Reactions of Halogenated Pyrazoles

The bromine atom at the C4 position of the pyrazole ring is a key site for substitution reactions, particularly palladium-catalyzed cross-coupling reactions. Halogenated pyrazoles are valuable substrates for creating more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling:

This reaction is a versatile method for forming carbon-carbon bonds. In the context of this compound, the C-Br bond can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the C4 position. While specific examples for the title compound are sparse, the Suzuki-Miyaura coupling is a well-established method for functionalizing brominated pyrazoles and other nitrogen-rich heterocycles. nih.govrsc.orgnih.govresearchgate.net The general success of this reaction on similar substrates suggests its applicability to this compound.

A study on the synthesis of new 1,3,4-trisubstituted pyrazoles utilized a closely related starting material, 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde, demonstrating the utility of such scaffolds in building complex molecules. researchgate.netresearchgate.net

Below is an interactive data table summarizing typical conditions for Suzuki-Miyaura reactions on related brominated pyrazole systems.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Dioxane | 110 | Varies | nih.gov |

| XPhos Pd G2 | XPhos | Varies | Varies | Varies | Good | rsc.org |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | Varies | Good-Excellent | researchgate.net |

Note: This table represents typical conditions for brominated pyrazoles and is for illustrative purposes, as specific data for this compound is limited.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The reactivity of pyrazole derivatives is influenced by both kinetic and thermodynamic factors. The distribution of products can be governed by whether the reaction is under kinetic control (favoring the fastest-formed product) or thermodynamic control (favoring the most stable product). nih.gov

For substitution reactions on the pyrazole ring, the electronic nature of the substituents plays a crucial role. The electron-withdrawing nature of the nitrile group and the bromine atom can influence the electron density of the pyrazole ring, affecting its reactivity towards electrophiles and nucleophiles.

In the context of halogenated pyrazoles, kinetic studies have been performed on related systems. For instance, the kinetics of oxidation of a pyrazole derivative by permanganate ion have been studied, revealing a mechanism involving an intermediate complex. sciencepg.com Studies on halogenated pyrazolines have also explored reaction kinetics and inhibitor potency. nih.gov

Computational studies using Density Functional Theory (DFT) are often employed to understand the thermodynamics and kinetics of reactions involving heterocyclic compounds like pyrazoles. nih.govmdpi.com These studies can help predict reaction pathways, transition state energies, and the relative stability of intermediates and products. For example, in the synthesis of substituted pyrazoles, reaction conditions can be tuned to favor either the kinetically or thermodynamically controlled product. nih.gov The choice of solvent, temperature, and catalyst can all influence the reaction outcome.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 4 Bromo 1 Ethyl 1h Pyrazole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile, both ¹H and ¹³C NMR spectroscopy are critical for confirming the connectivity and substitution pattern of the pyrazole (B372694) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals corresponding to the protons of the ethyl group and the pyrazole ring. The ethyl group should exhibit a quartet for the methylene (-CH2-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the methyl (-CH3) protons due to coupling with the methylene protons. The sole proton on the pyrazole ring (at position 5) is anticipated to appear as a singlet in the aromatic region of the spectrum. The chemical shift of this proton is influenced by the electronic effects of the substituents on the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The spectrum would be expected to display signals for the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbon of the nitrile group. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern. Early studies on substituted pyrazoles have shown that the chemical shifts at positions 3 and 5 are sensitive to the nature of the substituent. nih.gov Theoretical calculations on substituted pyrazoles can also aid in the assignment of these chemical shifts. researchgate.net

Predicted ¹H and ¹³C NMR Data:

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H-5 | ~ 8.0 (s) | - |

| Ethyl -CH₂- | ~ 4.2 (q) | ~ 45 |

| Ethyl -CH₃ | ~ 1.4 (t) | ~ 15 |

| Pyrazole C-3 | - | ~ 140 |

| Pyrazole C-4 | - | ~ 95 |

| Pyrazole C-5 | - | ~ 130 |

| Nitrile -CN | - | ~ 115 |

Note: These are estimated values and may vary from experimentally determined data.

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₇BrN₄), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for pyrazole derivatives may involve the loss of the ethyl group, the bromine atom, or the nitrile group, leading to the formation of characteristic fragment ions.

Expected Mass Spectrometry Data:

Molecular Ion (M⁺): Peaks corresponding to the isotopic masses of C₆H₇⁷⁹BrN₄ and C₆H₇⁸¹BrN₄.

Key Fragmentation Ions: Fragments corresponding to the loss of Br, C₂H₅, and CN.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | Description |

| [M]⁺, [M+2]⁺ | Molecular ion peaks showing the bromine isotope pattern |

| [M - Br]⁺ | Loss of a bromine atom |

| [M - C₂H₅]⁺ | Loss of an ethyl group |

| [M - CN]⁺ | Loss of a nitrile group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. A single-crystal X-ray diffraction study of this compound would determine the precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure of related compounds, such as 4-bromo-1H-pyrazole, has been reported to exhibit interesting hydrogen bonding motifs. mdpi.comresearchgate.net While the N-ethyl substitution in the target compound precludes the formation of N-H···N hydrogen bonds that are common in N-unsubstituted pyrazoles, other intermolecular interactions such as C-H···N, C-H···Br, and π-π stacking may play a role in the crystal packing. The planarity of the pyrazole ring and the orientation of the substituents would also be precisely determined.

Expected Crystallographic Data:

Crystal System and Space Group: To be determined by the diffraction experiment.

Unit Cell Dimensions: a, b, c, α, β, γ.

Bond Lengths and Angles: Confirmation of the pyrazole ring geometry and the connectivity of the substituents. For instance, bond lengths within the pyrazole ring of related bromophenyl-1H-pyrazole derivatives have been previously analyzed. researchgate.net

Intermolecular Interactions: Analysis of any significant non-covalent interactions that stabilize the crystal lattice.

Interactive Data Table: Representative Bond Lengths in Substituted Pyrazoles (Å)

| Bond | Typical Length (Å) |

| N-N | ~ 1.35 |

| N-C | ~ 1.33 - 1.38 |

| C-C (ring) | ~ 1.38 - 1.42 |

| C-Br | ~ 1.85 - 1.90 |

| C-C (nitrile) | ~ 1.44 |

| C≡N | ~ 1.15 |

Note: These are typical values from related structures and may differ for the specific compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a sharp, intense absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the ethyl group and the pyrazole ring (around 2800-3100 cm⁻¹), C-N and C=C stretching vibrations of the pyrazole ring (in the fingerprint region, 1400-1600 cm⁻¹), and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡N stretch is also Raman active and would be expected to produce a strong signal. The symmetric vibrations of the pyrazole ring are often more intense in the Raman spectrum compared to the IR spectrum.

A study of halogenated 1H-pyrazoles has shown that the N-H stretching frequency is sensitive to the halogen substituent. mdpi.com While the target compound is N-ethylated, the vibrational frequencies of the pyrazole ring will still be influenced by the electronic properties of the bromo and cyano substituents.

Expected Vibrational Frequencies:

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹)

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C≡N stretch | 2220 - 2260 (sharp, strong) | 2220 - 2260 (strong) |

| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 |

| C=C, C=N stretch (ring) | 1400 - 1600 | 1400 - 1600 |

| C-Br stretch | 500 - 600 | 500 - 600 |

No Computational and Theoretical Studies Found for this compound

Despite a comprehensive search for computational and theoretical studies on the chemical compound this compound, no specific research articles, scholarly papers, or database entries detailing such investigations were found.

While the principles of quantum chemical calculations, Density Functional Theory (DFT), molecular dynamics simulations, and computational modeling of reaction mechanisms are well-established and widely applied in chemical research, it appears that these methods have not been specifically applied to "this compound" in publicly available scientific literature.

The search for information did not yield any data regarding the electronic structure, reactivity predictions, conformational analysis, or reaction mechanisms of this particular compound derived from computational studies. General information on related pyrazole derivatives and the application of computational chemistry techniques to other molecules is available, but a detailed, scientifically accurate article focusing solely on the computational and theoretical aspects of this compound cannot be generated at this time due to the absence of specific research findings.

Therefore, the requested article, structured around the provided outline, cannot be created as the foundational data from computational and theoretical studies on this compound is not available in the public domain.

Strategic Applications of 4 Bromo 1 Ethyl 1h Pyrazole 3 Carbonitrile in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Novel Heterocyclic Compounds

The primary utility of 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile in organic synthesis lies in its capacity to serve as a scaffold for constructing more complex heterocyclic systems. The bromine atom at the 4-position is particularly significant, as it is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation libretexts.orglibretexts.orgnih.gov.

Research on related 4-bromopyrazoles has demonstrated their efficacy in Suzuki-Miyaura couplings, where the bromine atom is substituted with aryl or heteroaryl groups by reacting with boronic acids rsc.orgbeilstein-journals.org. This reaction is highly efficient for creating biaryl structures, a common motif in medicinal chemistry. Similarly, Sonogashira coupling with terminal alkynes allows for the introduction of carbon-carbon triple bonds, leading to the synthesis of extended π-conjugated systems libretexts.orgbeilstein-journals.org. The reactivity of the C-Br bond allows for chemoselective functionalization, leaving other parts of the molecule, including the nitrile group, intact for subsequent transformations rsc.org.

The nitrile group at the 3-position offers an additional site for synthetic diversification. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, or it can be reduced to form an aminomethyl group. These transformations convert the nitrile into functionalities that can participate in amide bond formation, further cyclization reactions, or serve as hydrogen-bonding moieties in biologically active molecules. This dual reactivity of the bromo and nitrile groups makes this compound a valuable intermediate for generating libraries of structurally diverse heterocyclic compounds.

Table 1: Key Synthetic Transformations

| Starting Material | Reaction Type | Reagents | Product Class |

| This compound | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | 4-Aryl-1-ethyl-1H-pyrazole-3-carbonitriles |

| This compound | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | 4-Alkynyl-1-ethyl-1H-pyrazole-3-carbonitriles |

| This compound | Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | 4-Amino-1-ethyl-1H-pyrazole-3-carbonitriles |

| 4-Aryl-1-ethyl-1H-pyrazole-3-carbonitrile | Nitrile Hydrolysis | H₃O⁺ or OH⁻ | 4-Aryl-1-ethyl-1H-pyrazole-3-carboxylic Acids |

| 4-Aryl-1-ethyl-1H-pyrazole-3-carbonitrile | Nitrile Reduction | Reducing Agent (e.g., LiAlH₄) | (4-Aryl-1-ethyl-1H-pyrazol-3-yl)methanamines |

Utilization in the Synthesis of Precursors for Advanced Materials

The structural framework of pyrazole (B372694) is not only important in medicinal chemistry but also finds application in materials science, particularly in the development of organic electronics researchgate.net. This compound serves as a key building block for the synthesis of larger, conjugated molecules that are precursors to advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of these precursors hinges on the ability to functionalize the pyrazole core through cross-coupling reactions. The bromo group at the 4-position allows for the strategic attachment of chromophoric or electroactive moieties via reactions like the Suzuki or Stille couplings. For instance, coupling the pyrazole with aromatic boronic acids or organostannanes can introduce units that influence the electronic properties of the resulting molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

By carefully selecting the coupling partners, chemists can design and synthesize precursor molecules with tailored electronic and photophysical properties. For example, attaching electron-donating or electron-withdrawing groups allows for the fine-tuning of the molecule's absorption and emission spectra. The N-ethyl group ensures solubility and processability of these larger molecules, which is a critical factor in the fabrication of thin-film devices. The nitrile group can also play a role in modulating the electronic characteristics of the precursor or serve as an attachment point for other functional units. The focus of this synthetic strategy is the construction of the precursor molecule itself, with the final material properties being a consequence of its specific chemical structure.

Derivatization for Ligand Design in Catalysis

Pyrazole derivatives are widely recognized for their ability to act as ligands in coordination chemistry and catalysis nih.gov. The nitrogen atoms of the pyrazole ring can effectively coordinate to a wide range of transition metals. This compound is an excellent starting point for designing novel ligands due to its multiple sites for derivatization.

One common strategy involves the substitution of the bromine atom to introduce another coordinating group, thereby creating a bidentate or polydentate ligand. For example, a Negishi coupling reaction with an organozinc reagent containing a pyridine or another pyrazole unit would yield a bidentate N-N type ligand. Alternatively, the bromine can be displaced by phosphorus-containing groups to create mixed N-P ligands, which are valuable in various catalytic applications.

The nitrile group can also be elaborated to form a chelating arm. For instance, reaction with organometallic reagents followed by hydrolysis can transform the nitrile into a ketone, which can then be converted into an imine or an alcohol, both of which can act as coordinating sites. Synthesis of tripodal ligands based on pyrazole units has been reported to yield effective catalysts for oxidation reactions researchgate.net. By modifying both the 4-position and the 3-position, a diverse range of ligand architectures can be accessed, allowing for the systematic tuning of the steric and electronic environment around a coordinated metal center. This tunability is crucial for optimizing the activity and selectivity of homogeneous catalysts.

Table 2: Potential Ligand Synthesis Pathways

| Starting Material | Derivatization Reaction | Reagents | Resulting Ligand Type |

| This compound | Stille Coupling | 2-(Tributylstannyl)pyridine, Pd Catalyst | Bidentate (N,N') |

| This compound | Lithiation and Quench | 1. n-BuLi, 2. ClPPh₂ | Bidentate (N,P) |

| This compound | Nitrile to Tetrazole Conversion | NaN₃, NH₄Cl | Bidentate (N,N,N,N) |

Future Research Directions and Emerging Trends in 4 Bromo 1 Ethyl 1h Pyrazole 3 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has a long history, but the drive for greener and more efficient processes is opening up new avenues of research. mdpi.com Future efforts for the synthesis of 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile are expected to move beyond traditional multi-step procedures, which often involve harsh conditions and generate significant waste. The focus will likely be on the adoption of methodologies that align with the principles of green chemistry, such as multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of eco-friendly solvents. mdpi.com

MCRs, in particular, offer a promising strategy for the one-pot synthesis of highly functionalized pyrazoles, enhancing pot, atom, and step economy (PASE). mdpi.com The development of novel MCRs for the direct synthesis of this compound from simple and readily available starting materials would be a significant advancement. Additionally, ultrasound-assisted and microwave-assisted organic synthesis have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the preparation of pyrazole derivatives. mdpi.com

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, reduced waste, operational simplicity. mdpi.com | Development of a one-pot reaction combining an ethyl hydrazine (B178648) source, a brominated three-carbon building block, and a cyanide source. |

| Microwave-Assisted Synthesis | Shorter reaction times, increased yields, enhanced reaction selectivity. mdpi.commdpi.com | Optimization of existing synthetic routes under microwave irradiation to improve efficiency and reduce energy consumption. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, milder reaction conditions. mdpi.com | Exploration of sonochemical methods for the key cyclization or functionalization steps in the synthesis. |

| Green Solvents | Reduced environmental impact, improved safety profile. | Investigation of water, ethanol, or ionic liquids as reaction media for the synthesis. |

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of the this compound scaffold is largely dictated by the interplay of the pyrazole core and its substituents: the bromo, ethyl, and carbonitrile groups. While the individual reactivity of these functional groups is well-understood, their combined influence within this specific molecular architecture presents opportunities for discovering novel transformations.

Future research will likely focus on leveraging the bromo group as a handle for a wide array of cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce diverse carbon-based substituents at the 4-position, thereby generating a library of novel pyrazole derivatives. researchgate.net Furthermore, the transformation of the carbonitrile group into other functionalities, such as amides, carboxylic acids, or tetrazoles, would significantly expand the chemical space accessible from this starting material.

The pyrazole ring itself can also participate in various transformations. For instance, investigations into cycloaddition reactions, electrophilic and nucleophilic substitutions at the remaining C-H position, and ring-opening or ring-expansion reactions could unveil unprecedented reactivity patterns.

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, easier scalability, and the potential for process automation. mdpi.com The integration of the synthesis and derivatization of this compound into flow chemistry platforms is an emerging trend with significant potential.

A continuous-flow setup could be designed for the key synthetic steps, such as the cyclocondensation reaction to form the pyrazole ring. mdpi.com This would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. Furthermore, in-line purification and analysis techniques can be incorporated into the flow system, streamlining the entire manufacturing process.

Automated synthesis platforms, coupled with high-throughput screening, could be utilized for the rapid generation and evaluation of a diverse library of derivatives of this compound. This approach would accelerate the discovery of new compounds with desired properties for various applications.

| Technology | Key Benefits | Application to this compound |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, scalability. mdpi.com | Continuous manufacturing of the target compound and its derivatives with high efficiency and reproducibility. |

| Automated Synthesis | High-throughput synthesis of compound libraries, rapid optimization of reaction conditions. | Automated derivatization of the pyrazole scaffold to explore a wider chemical space. |

| In-line Analytics | Real-time reaction monitoring, immediate quality control. | Integration of spectroscopic techniques (e.g., NMR, IR) into the flow system for process optimization. |

Advanced Catalyst Development for Selective Reactions with this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling selective and efficient transformations. nih.gov For this compound, the development of advanced catalysts will be crucial for achieving high selectivity in its functionalization.

Future research in this area will likely focus on the design and application of novel transition-metal catalysts for cross-coupling reactions at the C-Br bond. organic-chemistry.org This could include the development of catalysts with tailored ligands to control reactivity and selectivity, as well as the exploration of more sustainable and earth-abundant metal catalysts, such as iron, copper, and nickel, as alternatives to precious metals like palladium. organic-chemistry.org

Furthermore, the development of catalysts for the selective transformation of the carbonitrile group in the presence of the bromo substituent, or vice versa, would be a significant challenge and a key area of investigation. This could involve the use of chemo- and regioselective catalysts that can differentiate between the various reactive sites on the molecule. The application of photoredox catalysis could also open up new avenues for the functionalization of this pyrazole derivative under mild and environmentally friendly conditions. mdpi.com

Q & A

Q. How can researchers optimize the synthesis of 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile to improve yield and purity?

Q. What spectroscopic techniques are most effective for characterizing this compound?

Q. How does the steric and electronic environment of the pyrazole ring influence the stability of this compound?

Methodological Answer:

- Steric Effects : The ethyl group at N1 reduces ring flexibility, enhancing thermal stability (mp ~100–135°C observed in analogues) .

- Electronic Effects : Bromine at C4 withdraws electron density, polarizing the nitrile group and increasing susceptibility to nucleophilic attack. Monitor decomposition via HPLC under accelerated aging conditions (40°C, 75% humidity) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) to resolve ambiguities in peak assignments .

- Alternative Techniques : Use X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to confirm connectivity. For example, HSQC can correlate nitrile carbons with adjacent protons .

- Statistical Analysis : Apply principal component analysis (PCA) to IR spectra to distinguish between batch variations and structural anomalies .

Q. What strategies mitigate regioselectivity challenges during bromination of pyrazole precursors?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitrile) at C3 to direct bromination to C4. Substituent effects are evident in analogues like 3-Bromo-1-methyl-5-phenyl-1H-pyrazole .

- Catalytic Systems : Use Lewis acids (e.g., FeCl) to stabilize transition states favoring C4 bromination. Monitor reaction progress with in-situ Raman spectroscopy to detect intermediate formation .

- Computational Modeling : Apply density functional theory (DFT) to predict bromination sites based on frontier molecular orbital (FMO) interactions .

Q. How can computational methods guide the design of derivatives for target applications (e.g., agrochemicals)?

Methodological Answer:

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to evaluate binding affinity of this compound derivatives to target enzymes (e.g., insect GABA receptors) .

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict bioactivity .

- Synthetic Feasibility : Prioritize derivatives with synthetic accessibility scores (SAscore <4) using tools like SwissADME .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental melting points?

Methodological Answer:

- Purity Assessment : Reanalyze purity via DSC (differential scanning calorimetry) to detect eutectic mixtures or polymorphic forms. For example, impurities <2% can lower mp by 5–10°C .

- Crystallography : Compare experimental mp with predicted values from crystal packing analysis (e.g., Mercury software) to identify lattice defects .

- Reproducibility : Replicate synthesis under inert atmospheres (N/Ar) to exclude oxidative byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.